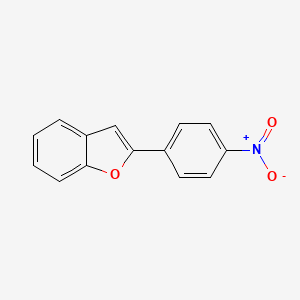

2-(4-Nitrophenyl)-1-benzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFEILYGGICBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Nitrophenyl)-1-benzofuran

Foreword: The Significance of the 2-Arylbenzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold pervasive in numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] Specifically, the 2-arylbenzofuran motif serves as a core structural framework in molecules targeting conditions like Alzheimer's disease and various cancers.[2][4] The introduction of a 4-nitrophenyl substituent at the 2-position creates a molecule, 2-(4-Nitrophenyl)-1-benzofuran, with interesting photophysical properties and potential applications in developing probes and photosensitizers, for instance, in two-photon uncaging applications.[5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering field-proven insights into the causality behind experimental choices. Each described protocol is designed as a self-validating system, grounded in authoritative, peer-reviewed literature.

Chapter 1: Strategic Approaches to Synthesis

The construction of the this compound can be approached through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or catalysts. The most effective and widely documented routes include Palladium-catalyzed domino reactions, intramolecular Wittig reactions, and acid-catalyzed cyclizations.

Diagram of Synthetic Pathways

The following diagram illustrates the primary disconnection approaches for the target molecule, highlighting the key bond formations achieved by each major synthetic strategy.

Caption: Key disconnection strategies for this compound.

Chapter 2: Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization

This is one of the most elegant and efficient methods for constructing 2-arylbenzofurans. The strategy involves a one-pot sequence where a Sonogashira cross-coupling reaction is immediately followed by an intramolecular cyclization (heteroannulation).[7][8] This domino approach offers high atom economy and operational simplicity.[8]

Mechanistic Rationale

The reaction is typically catalyzed by a combination of palladium and copper salts.[1][9] The palladium catalyst facilitates the Sonogashira coupling between a 2-halophenol (commonly 2-iodophenol) and a terminal alkyne (1-ethynyl-4-nitrobenzene). The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

Once the 2-(alkynyl)phenol intermediate is formed in situ, the palladium catalyst or a base promotes a 5-exo-dig intramolecular cyclization, where the phenolic oxygen attacks the alkyne to form the benzofuran ring. Microwave irradiation can significantly shorten reaction times and improve yields by minimizing side product formation.[10]

Mechanistic Diagram

Caption: Catalytic cycle for the Sonogashira coupling and cyclization.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from efficient one-pot, three-component methodologies described in the literature.[10]

Reagents & Equipment:

-

2-Iodophenol

-

1-Ethynyl-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor vial

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL microwave reactor vial, add 2-iodophenol (1.0 mmol, 220 mg).

-

Add 1-ethynyl-4-nitrobenzene (1.1 mmol, 162 mg).

-

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Add copper(I) iodide (0.04 mmol, 7.6 mg).

-

Add anhydrous DMF (3 mL) followed by triethylamine (2.5 mmol, 0.35 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 120 °C for 20 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Chapter 3: Intramolecular Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds. Its intramolecular variant provides a powerful route to cyclic compounds, including benzofurans.[11][12] The synthesis typically begins with a salicylaldehyde derivative, which is converted into an o-acyloxybenzyltriphenylphosphonium salt.

Mechanistic Rationale

The key precursor is an ortho-hydroxybenzyltriphenylphosphonium salt. This salt is reacted with 4-nitrobenzoyl chloride. The phenolic oxygen is acylated first. Subsequent treatment with a base (e.g., triethylamine) deprotonates the benzylic carbon to form a phosphonium ylide. This ylide then undergoes an intramolecular Wittig reaction: the nucleophilic ylide carbon attacks the ester carbonyl carbon, forming a four-membered oxaphosphetane intermediate. This intermediate collapses, eliminating triphenylphosphine oxide and forming the C2-C3 double bond within the furan ring, yielding the final product.[11][13]

Mechanistic Diagram

Caption: Reaction pathway for the intramolecular Wittig synthesis.

Experimental Protocol

This protocol is based on procedures for synthesizing 2-arylbenzofurans via intramolecular Wittig reactions.[11][14]

Reagents & Equipment:

-

2-Hydroxybenzyl alcohol

-

Triphenylphosphine hydrobromide (PPh₃·HBr)

-

4-Nitrobenzoyl chloride

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

Standard reflux and purification apparatus

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve 2-hydroxybenzyl alcohol (1.0 mmol, 124 mg) and triphenylphosphine hydrobromide (1.0 mmol, 343 mg) in acetonitrile (10 mL). Reflux the mixture for 4 hours. Cool to room temperature and remove the solvent under reduced pressure to obtain crude 2-hydroxybenzyltriphenylphosphonium bromide, which can be used without further purification.

-

Wittig Cyclization: To a flask containing the crude phosphonium salt, add anhydrous toluene (15 mL).

-

Add 4-nitrobenzoyl chloride (1.1 mmol, 204 mg).

-

Add triethylamine (2.5 mmol, 0.35 mL) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and filter to remove triethylammonium salts and triphenylphosphine oxide.

-

Wash the filtrate with 1M HCl (10 mL) and then with water (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the target compound.

Chapter 4: Characterization and Data

Accurate characterization is critical to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [15] |

| Molecular Weight | 239.23 g/mol | [15][16] |

| Appearance | Solid | [15] |

| InChIKey | WEBFEILYGGICBA-UHFFFAOYSA-N | [16] |

Spectroscopic Data

The following data is compiled from literature sources.[5][16] NMR chemical shifts (δ) are reported in ppm.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 8.29 (d, J=8.8 Hz, 2H) | δ 155.4 |

| δ 7.95 (d, J=8.8 Hz, 2H) | δ 147.2 |

| δ 7.68 (d, J=7.7 Hz, 1H) | δ 128.7 |

| δ 7.60 (d, J=8.2 Hz, 1H) | δ 125.7 |

| δ 7.40-7.30 (m, 2H) | δ 124.8 |

| δ 7.25 (s, 1H) | δ 124.0 |

| δ 123.5 | |

| δ 121.7 | |

| δ 111.5 | |

| δ 105.2 |

Note: NMR peak assignments can vary slightly based on solvent and specific experimental conditions. The data presented represents a consensus from available sources.

Chapter 5: Summary and Outlook

Comparison of Synthetic Routes

| Method | Key Reagents | Advantages | Limitations |

| Sonogashira Domino | 2-Iodophenol, terminal alkyne, Pd/Cu catalysts | High efficiency, one-pot procedure, atom economy, microwave compatible.[8][10] | Requires specific functionalized precursors (halophenols, alkynes); catalyst cost and removal. |

| Intramolecular Wittig | Phosphonium salt, acyl chloride, base | Reliable, good yields, avoids transition metals.[11] | Multi-step precursor synthesis, stoichiometric triphenylphosphine oxide byproduct.[13] |

| Acid-Catalyzed Cyclization | α-Aryloxyketone, strong acid (e.g., PPA) | Classic, metal-free method.[17] | Harsh conditions, potential for side reactions and regioselectivity issues.[17][18] |

The Palladium-catalyzed Sonogashira domino reaction is often the preferred method in modern synthetic labs due to its efficiency and convergence. However, the intramolecular Wittig reaction remains a robust and valuable alternative, particularly when metal-free conditions are desired. The choice ultimately rests on the specific constraints and objectives of the research program. As catalysis and synthetic methodologies continue to advance, even more efficient and greener routes to this important heterocyclic scaffold are anticipated.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

-

Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health (NIH). Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

-

Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]

-

S1 SUPPORTING INFORMATION Design and synthesis of a new chromophore, 2-(4-nitrophenyl)benzofuran, for two-photon uncaging using. The Royal Society of Chemistry. Available at: [Link]

-

[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. National Institutes of Health (NIH). Available at: [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH). Available at: [Link]

-

Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. National Institutes of Health (NIH). Available at: [Link]

-

A Novel Photochemical Wittig Reaction for the Synthesis of 2-Aryl/Alkylbenzofurans. ResearchGate. Available at: [Link]

-

Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. ResearchGate. Available at: [Link]

-

Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. Available at: [Link]

-

Unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. ResearchGate. Available at: [Link]

-

This compound. SpectraBase. Available at: [Link]

-

Microwave-assisted expedited production of 2-aroylbenzo[b]furans. ResearchGate. Available at: [Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

-

Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. ResearchGate. Available at: [Link]

-

Bioactive 2-arylbenzofurans derivatives from Sesbania cannabina. ResearchGate. Available at: [Link]

-

2-Arylbenzofuran Derivatives from Morus cathayana. ResearchGate. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. Available at: [Link]

-

Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. Available at: [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). Available at: [Link]

-

Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. National Institutes of Health (NIH). Available at: [Link]

-

Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. Available at: [Link]

-

Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health (NIH). Available at: [Link]

-

(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. National Institutes of Health (NIH). Available at: [Link]

-

Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. SciSpace. Available at: [Link]

-

microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. Available at: [Link]

-

Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. Available at: [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available at: [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. wuxibiology.com [wuxibiology.com]

- 18. researchgate.net [researchgate.net]

2-(4-Nitrophenyl)-1-benzofuran chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)-1-benzofuran

Abstract

This compound is a heterocyclic compound of significant interest in chemical biology and materials science. As a derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry, it serves not only as a building block for more complex molecules but also possesses unique photophysical properties.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, spectroscopic signature, chemical reactivity, and key applications. Particular emphasis is placed on its role as a two-photon active chromophore, a property that positions it as a valuable tool for advanced biological research.[3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior and potential.

Molecular Structure and Physicochemical Properties

This compound, also referred to as 2-(4-nitrophenyl)benzofuran (NPBF), consists of a central benzofuran ring system substituted at the 2-position with a 4-nitrophenyl group. This substitution pattern, featuring an electron-rich heterocyclic core and an electron-deficient aromatic substituent, dictates its chemical and photophysical characteristics.

The key physicochemical and computed properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [4] |

| Molecular Weight | 239.23 g/mol | [4][5] |

| Exact Mass | 239.058243 g/mol | [6] |

| CAS Number | 787-64-4 | [7][8] |

| Appearance | Orange solid | [6] |

| Melting Point | 182.0 - 184.0 °C | [6] |

| Solubility | Insoluble in water; miscible with ethanol, benzene, and ether. | [9] |

| Topological Polar Surface Area | 59 Ų | [10] |

| XLogP3-AA | 3.8 | [10] |

Synthesis and Purification

The synthesis of 2-arylbenzofurans can be achieved through various strategies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations.[11][12] A robust and modern approach for synthesizing this compound involves the oxidative cyclization of a 2-hydroxystilbene precursor. This method is favored for its efficiency and good yields.[12]

Experimental Protocol: Synthesis via Oxidative Cyclization

This two-step protocol outlines a representative synthesis. The initial step involves a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene intermediate, followed by an iodine-mediated cyclization.

Step 1: Synthesis of (E)-2-(4-nitrostyryl)phenol (Stilbene Intermediate)

-

To a stirred solution of salicylaldehyde (1.0 eq) and (4-nitrobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF), add a strong base such as potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target stilbene.

Causality: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to deprotonate the phosphonium salt, generating the ylide intermediate without competing side reactions with the aldehyde.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the synthesized (E)-2-(4-nitrostyryl)phenol (1.0 eq) in a suitable solvent such as Dimethyl sulfoxide (DMSO).

-

Add molecular iodine (I₂) (2.0 eq) to the solution.

-

Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization from a solvent system like ethanol to afford pure this compound as an orange solid.[6]

Causality: Molecular iodine acts as an oxidizing agent to facilitate the intramolecular electrophilic cyclization of the phenol onto the alkene. The elevated temperature provides the necessary activation energy for the reaction to proceed efficiently.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The chemical shifts for this compound in CDCl₃ are consistent with its aromatic structure.[13]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 (Benzofuran) | 7.25 | s | - |

| H-4, H-5, H-6, H-7 (Benzofuran) | 7.30-7.65 | m | - |

| H-2', H-6' (Nitrophenyl) | 8.00 | d | 8.7 |

| H-3', H-5' (Nitrophenyl) | 7.73 | d | 8.7 |

Interpretation: The singlet at ~7.25 ppm is characteristic of the lone proton at the C3 position of the furan ring. The protons of the fused benzene ring appear as a complex multiplet. The protons on the 4-nitrophenyl ring appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring, with the protons ortho to the nitro group being the most deshielded.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.[5]

| Carbon Assignment | Chemical Shift (δ) ppm |

| Benzofuran (C4, C5, C6, C7) | 111.4, 121.7, 123.4, 124.7, 129.2 |

| Nitrophenyl (C2', C3', C5', C6') | 124.3, 126.2 |

| Quaternary Carbons | 105.1, 135.8, 147.2, 154.9, 155.8 |

Interpretation: The spectrum shows 14 distinct carbon signals as expected. The signals for the carbons attached to the electronegative oxygen and nitro groups appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[14]

| Wavenumber (cm⁻¹) | Assignment |

| 1595, 1450-1500 | C=C Aromatic ring stretching |

| 1510, 1340 | Asymmetric and Symmetric N-O stretching (NO₂) |

| 1250 | Asymmetric C-O-C stretching (furan ether) |

| 1050 | Symmetric C-O-C stretching |

| 850 | C-H out-of-plane bending (1,4-disubstituted ring) |

Interpretation: The strong absorption bands around 1510 cm⁻¹ and 1340 cm⁻¹ are definitive proof of the nitro group's presence. The bands for the aromatic C=C and ether C-O-C linkages confirm the benzofuran core.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 239.0582 (Exact Mass)[6]

-

Key Fragmentation: Under electron ionization (EI), the molecular ion is typically prominent. Common fragmentation pathways would involve the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da), leading to fragment ions at m/z = 193 and m/z = 209, respectively. Further fragmentation of the benzofuran core can also be observed.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich benzofuran heterocycle and the strongly electron-withdrawing 4-nitrophenyl substituent.

Reactivity of the Benzofuran Core

The benzofuran ring system is generally susceptible to electrophilic attack.[16] However, with the C2 position occupied, electrophilic substitutions such as Friedel-Crafts acylation or halogenation are directed towards the fused benzene ring, typically at the C5 or C7 positions. The overall reactivity of the ring is somewhat diminished by the deactivating effect of the nitrophenyl group.

Reactivity of the 4-Nitrophenyl Group

-

Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the phenyl ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the para position is blocked by the benzofuran moiety, this activation is a key handle for potential derivatization if other leaving groups were present on the ring.

-

Reduction of the Nitro Group: The most synthetically useful transformation is the reduction of the nitro group to an amine. This reaction dramatically alters the electronic properties of the molecule and provides a versatile intermediate for further functionalization, such as amide or sulfonamide formation. This is a cornerstone strategy in drug discovery for building libraries of analogues.

-

Typical Conditions:

-

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

-

Catalytic hydrogenation (H₂ gas) with a palladium-on-carbon catalyst (Pd/C) in ethanol or ethyl acetate.

-

-

Reactivity Overview Diagram

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. arctomsci.com [arctomsci.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Nitrophenyl)-1-benzofuran (CAS No. 787-64-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Significance of a Privileged Scaffold

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have demonstrated a remarkable breadth of pharmacological activities, positioning them as fertile ground for the discovery of novel therapeutics.[2] This guide focuses on a particularly compelling derivative, 2-(4-Nitrophenyl)-1-benzofuran, providing a comprehensive technical overview of its synthesis, characterization, and potential as an anticancer agent. By elucidating its chemical properties and exploring its likely mechanism of action, we aim to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this promising molecule.

Core Compound Identification

Chemical Name: this compound CAS Number: 787-64-4[3] Molecular Formula: C₁₄H₉NO₃ Molecular Weight: 239.23 g/mol [3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Melting Point | 182-184 °C | [4] |

| logP | 3.8 | [5] |

| Topological Polar Surface Area | 59 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Table 2: Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.23 (d, J = 2.0 Hz, 2 H), 8.10 (dd, J = 8.5 Hz and 1.3 Hz, 2 H), 8.01 (d, J = 7.7 Hz, 1 H), 7.64-7.55 (m, 3 H), 7.47 (t, J = 7.7 Hz, 2 H), 7.41 (dt, J = 7.5 and 1.1 Hz, 1 H), 6.70 (q, J = 6.4 Hz, 1 H), 1.89 (d, J = 6.4 Hz, 1 H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.64, 158.49, 154.19, 146.63, 133.62, 133.38, 130.14, 129.82, 129.66, 129.36, 128.64, 123.84, 122.56, 121.88, 118.84, 112.42, 108.76, 69.30, 22.77 | [4] |

| Mass Spectrometry (HRMS-APCI) | calcd for C₂₁H₁₅O₅NNa: 384.08424, found 384.08417 [M + Na]⁺ | [4] |

| Infrared (KBr) | ν 3003, 2937, 1717, 1522, 1453, 1340, 1320, 1278, 1202, 713 cm⁻¹ | [4] |

Synthesis of this compound: A Practical Approach

The synthesis of 2-arylbenzofurans can be achieved through various methodologies, including the Perkin rearrangement, Sonogashira coupling, and Wittig reaction.[6][7][8] The intramolecular Wittig reaction presents a robust and efficient route for the construction of the 2-phenylbenzofuran scaffold.[8] The following protocol is a representative synthesis based on this well-established chemical transformation.

Conceptual Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Intramolecular Wittig Reaction

This protocol is adapted from established procedures for the synthesis of 2-arylbenzofurans.[8]

Step 1: Synthesis of 2-Hydroxybenzyltriphenylphosphonium Bromide (Wittig Reagent Precursor)

-

To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as methanol, add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxybenzyl alcohol.

-

Dissolve the 2-hydroxybenzyl alcohol in acetonitrile and add triphenylphosphine hydrobromide (PPh₃·HBr) (1.1 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold acetonitrile and dry under vacuum to obtain 2-hydroxybenzyltriphenylphosphonium bromide.

Step 2: Intramolecular Wittig Reaction to Yield this compound

-

Suspend 2-hydroxybenzyltriphenylphosphonium bromide (1 equivalent) in toluene.

-

Add 4-nitrobenzoyl chloride (1.1 equivalents) to the suspension.

-

Add triethylamine (Et₃N) (2.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Potential Anticancer Activity and Mechanism of Action

The benzofuran scaffold is a recurring motif in a multitude of compounds exhibiting potent anticancer activity.[7] Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways in cancer cells.[9][10] While the specific anticancer mechanism of this compound is not yet fully elucidated, based on the activity of structurally related compounds, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways.[11]

A closely related benzofuran-linked chalcone derivative has been shown to induce apoptosis in colon cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[11] This involves the activation of caspase cascades, key executioners of apoptosis. Furthermore, many benzofuran derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][12] The presence of the electron-withdrawing nitro group on the phenyl ring of this compound may enhance its interaction with biological targets, potentially through increased electrophilicity or by influencing the electronic properties of the benzofuran core.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway through which this compound may exert its anticancer effects, drawing parallels from the known mechanisms of related benzofuran derivatives.

Caption: Proposed mechanism of anticancer action for this compound.

Future Perspectives and Conclusion

This compound stands as a molecule of significant interest for further investigation in the realm of anticancer drug discovery. Its straightforward synthesis and the established biological activities of the broader benzofuran class provide a strong rationale for its continued exploration. Future research should focus on a definitive elucidation of its specific molecular targets and signaling pathways. In vitro and in vivo studies are warranted to validate its anticancer efficacy and to assess its pharmacokinetic and toxicological profiles. The insights provided in this technical guide offer a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic promise of this privileged scaffold into tangible clinical benefits.

References

-

Öztepe, M., Coşkun, D., & Arı, F. (2025). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Open Medicine, 20(1). [Link]

-

Öztepe, M., et al. (2025). Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11456. [Link]

-

Kamal, A., et al. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 8(12), 2013-2024. [Link]

-

Komori, N., et al. (2015). Design and synthesis of a new chromophore, 2-(4-nitrophenyl)benzofuran, for two-photon uncaging using near-IR light. Photochemical & Photobiological Sciences, 14(12), 2145-2152. [Link]

-

Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(4), 4567-4601. [Link]

-

Patel, K., & Rajani, D. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 638-643. [Link]

-

Romagnoli, R., et al. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6862-6871. [Link]

-

Reddy, T. S., et al. (2014). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 4(82), 43673-43677. [Link]

-

Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5645-5648. [Link]

-

Xu, X., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports, 9(1), 1021. [Link]

-

Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6862-6871. [Link]

-

Xu, X., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports, 9(1), 1-13. [Link]

-

Yu, Q., et al. (2013). Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate. Journal of Biological Chemistry, 288(13), 9124-9134. [Link]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Chilin, A., et al. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(2), M889. [Link]

-

Zhao, P., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

-

Lamping, S., et al. (2020). One-Pot Two-Step Chemoenzymatic Cascade for the Synthesis of a Bis-benzofuran Derivative. ChemCatChem, 12(15), 3847-3851. [Link]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

-

El-Sayed, N. N. E., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. [Link]

-

Sharma, A., & Kumar, V. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Current Chemical and Pharmaceutical Sciences, 4(2), 103-116. [Link]

-

Kumar, A., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research and Development, 8(5), 1258-1264. [Link]

-

University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Palmieri, A., et al. (2020). Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. Molecules, 25(18), 4181. [Link]

-

Avena, M., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 23-31. [Link]

-

Chueh, F.-S., et al. (2014). Induction of reactive oxygen species generation inhibits epithelial-mesenchymal transition and promotes growth arrest in prostate cancer cells. Molecular Carcinogenesis, 53(7), 537-547. [Link]

-

PubChem. (n.d.). 2-(2-Nitrophenyl)-1-benzofuran. [Link]

-

Yokoyama, C., et al. (2017). Induction of oxidative stress by anticancer drugs in the presence and absence of cells. Oncology Letters, 14(4), 4977-4982. [Link]

-

Yu, Q., et al. (2013). Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate*. Journal of Biological Chemistry, 288(13), 9124-9134. [Link]

-

Reddy, B. V. S., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 53(6), 1735-1744. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Nitrophenyl)-1-benzofuran: Synthesis, Characterization, and Therapeutic Potential

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds.[1][2][3] Among its myriad derivatives, 2-arylbenzofurans have garnered significant attention for their diverse biological activities, including anticancer, anti-Alzheimer's, and anti-inflammatory properties.[4][5][6] This technical guide focuses on a specific, potent member of this class: 2-(4-Nitrophenyl)-1-benzofuran. We provide an in-depth examination of its chemical properties, established synthetic methodologies, and comprehensive characterization protocols. Furthermore, we explore the mechanistic basis for its therapeutic potential, particularly its role as an antiproliferative agent, offering valuable insights for researchers in medicinal chemistry and drug development.

Nomenclature and Physicochemical Properties

The formal nomenclature for the target compound as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound . The structure consists of a benzofuran ring system substituted at the 2-position with a 4-nitrophenyl group.

The core physicochemical properties of this compound are essential for its handling, formulation, and interpretation in experimental settings. These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₄H₉NO₃ | |

| Molecular Weight | 239.23 g/mol | |

| Appearance | Solid (Expected) | |

| InChI Key | WEBFEILYGGICBA-UHFFFAOYSA-N | |

| SMILES String | O=C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Topological Polar Surface Area | 59 Ų | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 1 | [7] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Characterization

The synthesis of 2-arylbenzofurans can be accomplished through various modern organic chemistry strategies.[8][9] A robust and frequently employed method involves the acid-catalyzed cyclization and dehydration of an α-aryloxyketone intermediate, which is itself formed from a substituted phenol and an α-bromoacetophenone.

Synthetic Pathway: Acid-Catalyzed Cyclization

This pathway is chosen for its reliability and the accessibility of starting materials. The key steps involve a nucleophilic substitution to form a ketone intermediate, followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the aromatic benzofuran ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from salicylaldehyde and 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Materials:

-

Salicylaldehyde

-

2-Bromo-1-(4-nitrophenyl)ethan-1-one

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol or Methanol (for recrystallization)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Synthesis of the α-Aryloxyketone Intermediate:

-

To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in acetone dropwise over 30 minutes.

-

Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).[4]

-

Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide which is a potent nucleophile. This nucleophile then displaces the bromide from the α-bromoacetophenone in a classic Williamson ether synthesis.

-

-

Work-up and Isolation of Intermediate:

-

After cooling, filter off the potassium salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate. This intermediate can be used directly or purified by column chromatography if necessary.

-

-

Cyclization and Dehydration:

-

Add the crude α-aryloxyketone intermediate to polyphosphoric acid (PPA) at 80-100 °C.

-

Stir the mixture vigorously for 1-2 hours. The reaction is typically accompanied by a color change.

-

Rationale: The strong acid protonates the carbonyl oxygen, making the adjacent carbonyl carbon highly electrophilic. This facilitates an intramolecular electrophilic attack on the electron-rich benzene ring. The subsequent loss of a water molecule (dehydration) aromatizes the furan ring, driving the reaction to completion.[10]

-

-

Final Work-up and Purification:

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purify the crude solid by recrystallization from a suitable solvent like ethanol or methanol to obtain pure this compound.[4]

-

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on both the benzofuran and nitrophenyl rings. The distinct chemical shifts and coupling patterns will confirm the substitution pattern.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the requisite number of carbon signals corresponding to the 14 carbons in the molecule, with characteristic shifts for the carbons of the heterocyclic ring and those influenced by the nitro group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight (239.23 g/mol ).[11]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C-O-C ether linkage of the furan ring, aromatic C=C stretching, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.

Applications in Drug Discovery and Development

The 2-arylbenzofuran scaffold is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[1][3][12] The introduction of a 4-nitrophenyl group at the 2-position often enhances or confers specific biological properties, making this compound a compound of significant interest.

Antiproliferative and Anticancer Activity

Research has specifically identified 4-nitrophenyl functionalized benzofurans as promising antiproliferative agents.[13]

-

Mechanism of Action: A key study revealed that the anticancer properties of a closely related benzofuran derivative are linked to its ability to bind and stabilize telomeric DNA.[13] Telomeres, repetitive DNA sequences at the end of chromosomes, are maintained by the enzyme telomerase in cancer cells, enabling their immortality. Molecules that can bind to G-quadruplex structures within telomeres can inhibit telomerase activity, leading to telomere shortening and eventual cell death (apoptosis). The planar structure of the benzofuran core is ideal for stacking interactions with the G-quadruplex, and the nitrophenyl substituent can further modulate this binding and cellular uptake.[13]

Caption: Proposed mechanism of antiproliferative activity via telomeric DNA binding.

-

Structure-Activity Relationship (SAR): Studies have shown that antiproliferative activity in this class of compounds is directly correlated with lipophilicity.[13] The nitro group and overall apolar nature of this compound likely contribute to its ability to cross cell membranes and reach its intracellular target.

Potential as an Anti-Alzheimer's Disease Agent

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[4] Developing multi-target drugs is a promising strategy. 2-Arylbenzofuran derivatives have demonstrated potent dual inhibitory activity against two key enzymes implicated in AD:

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

-

β-Secretase (BACE1): This enzyme is involved in the production of amyloid-beta plaques, a pathological hallmark of AD.

While the specific inhibitory constants for this compound are not detailed in the available literature, the general class of 2-arylbenzofurans shows IC₅₀ values in the nanomolar to low micromolar range against these targets, making this compound a strong candidate for further investigation in AD drug discovery programs.[4][5]

Other Pharmacological Activities

The broader class of benzofuran derivatives has been reported to possess a spectrum of other valuable biological properties, suggesting additional therapeutic avenues for this compound. These include:

Conclusion

This compound is a synthetically accessible heterocyclic compound with a compelling profile for drug discovery. Its straightforward synthesis allows for the generation of analogs for structure-activity relationship studies. The strong evidence for its antiproliferative activity, mediated through a modern anticancer mechanism involving telomeric DNA, marks it as a high-priority scaffold for oncology research. Furthermore, its potential as a multi-target inhibitor for Alzheimer's disease treatment warrants significant further investigation. This guide provides the foundational chemical and biological context necessary for researchers to confidently engage with and explore the full therapeutic potential of this promising molecule.

References

-

Abbiw, D. K. (2019). Recent approaches to the synthesis of 2-substituted benzofurans. PubMed. [Link]

-

Zhang, L., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. National Institutes of Health (NIH). [Link]

-

Iovine, V., et al. (2019). Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. PubMed. [Link]

-

Noviany, et al. (2019). Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. National Institutes of Health (NIH). [Link]

-

Boruah, M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

ResearchGate. (2025). 2-Arylbenzofuran Derivatives from Morus cathayana. ResearchGate. [Link]

-

ResearchGate. (n.d.). Prenylated 2-arylbenzofuran derivatives with potent antioxidant properties from Chlorophora regia (Moraceae). ResearchGate. [Link]

-

ResearchGate. (2019). Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. ResearchGate. [Link]

-

ResearchGate. (n.d.). Scheme 7. Synthesis of 2-substituted benzofurans. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 2-(2-Nitrophenyl)-1-benzofuran. National Institutes of Health (NIH). [Link]

-

PubChem. (n.d.). Benzofuran-2-one, 2,3-dihydro-4-nitro-. National Institutes of Health (NIH). [Link]

-

Khan, I., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

-

Lee, K. Y., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. PubMed. [Link]

-

PubChem. (n.d.). 3-(4-Tert-butyl-2-nitrophenyl)-1-benzofuran. National Institutes of Health (NIH). [Link]

-

ResearchGate. (n.d.). Synthesis of benzofuran derivatives. ResearchGate. [Link]

-

Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

-

International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

-

European Journal of Pharmaceutical and Medical Research. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. EJPMR. [Link]

-

LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Chem-Space. (n.d.). N-(2-nitrophenyl)-1-benzofuran-2-carboxamide. Chem-Space. [Link]

-

Wikipedia. (n.d.). Benzofuran. Wikipedia. [Link]

-

Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenyl)-1H-benzimidazole. National Institutes of Health (NIH). [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ijsdr.org [ijsdr.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Nitrophenyl)-1-benzofuran: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)-1-benzofuran, a heterocyclic compound of significant interest to the scientific community. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies and the rationale behind them, outline a robust workflow for its analytical characterization, and discuss its current and potential applications in drug discovery and advanced materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this versatile molecular scaffold.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a vital heterocyclic scaffold comprising a furan ring fused to a benzene ring. This core structure is prevalent in a vast number of natural products and synthetically developed molecules that exhibit a wide array of biological activities.[1][2] Derivatives of benzofuran are known to possess anticancer, antibacterial, anti-inflammatory, and antiviral properties, making them a cornerstone in medicinal chemistry.[3][4][5]

The introduction of a 4-nitrophenyl substituent at the 2-position of the benzofuran ring creates this compound. This functionalization is not trivial; the nitro group is a powerful electron-withdrawing group that significantly modulates the electronic properties of the entire molecule. It can act as a key pharmacophore for biological interactions and serves as a versatile chemical handle for further derivatization, such as reduction to an amine group. This unique combination of a proven biological scaffold and a functionally rich substituent makes this compound a molecule of considerable interest for both fundamental research and therapeutic development.[6]

Physicochemical and Structural Properties

The foundational step in understanding and utilizing any chemical compound is to establish its core physicochemical properties. These data are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [7] |

| Molecular Weight | 239.23 g/mol | [7] |

| Exact Mass | 239.058243 g/mol | [7][8] |

| Appearance | Solid | |

| IUPAC Name | This compound | [8] |

| SMILES String | O=C(C=C1)=CC=C1C2=CC3=CC=CC=C3O2 | |

| InChI Key | WEBFEILYGGICBA-UHFFFAOYSA-N | [7] |

| MDL Number | MFCD00469549 |

Synthesis and Mechanistic Insights

The construction of the 2-arylbenzofuran skeleton can be achieved through various modern synthetic strategies. Palladium-catalyzed cross-coupling reactions are particularly prominent due to their efficiency and functional group tolerance.[1][9] A common and effective approach involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a representative synthesis of this compound.

Step 1: Sonogashira Coupling & Cyclization

-

To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-iodophenol (1.0 eq), 1-ethynyl-4-nitrobenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add degassed triethylamine (Et₃N) as the solvent and base.

-

Stir the reaction mixture at 80 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC). The palladium catalyst facilitates the coupling of the phenol and alkyne, while the copper(I) iodide acts as a co-catalyst. The basic conditions promote both the coupling and the subsequent intramolecular hydroalkoxylation (cyclization) to form the benzofuran ring.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Purification

-

Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure this compound product.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of analysis.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals in the aromatic region (approx. 7.0-8.5 ppm), with distinct coupling patterns for the benzofuran and nitrophenyl protons. ¹³C NMR will confirm the presence of 14 unique carbon atoms, with chemical shifts indicative of the aromatic rings and the furan carbons.[7]

-

High-Resolution Mass Spectrometry (HRMS) : ESI-TOF analysis is used to determine the exact mass of the molecule (239.058243 g/mol ), which confirms its elemental formula, C₁₄H₉NO₃.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the final compound, ideally showing a single major peak under various detection wavelengths.

Analytical Workflow Diagram

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several scientific domains.

-

Core Scaffold in Medicinal Chemistry : As a member of the benzofuran family, this compound and its derivatives are prime candidates for screening in anticancer, antibacterial, and anti-inflammatory assays.[4][10] The nitrophenyl moiety is a known feature in various biologically active molecules, and its presence here suggests potential for targeted therapeutic activity.[6]

-

Probe for Drug-Protein Interactions : Studies have utilized 4-nitrophenyl functionalized benzofurans to investigate binding interactions with proteins like Bovine Serum Albumin (BSA).[11] Techniques such as circular dichroism and fluorescence quenching can elucidate how these ligands bind to proteins, providing crucial insights for rational drug design.[11]

-

Advanced Photochemical Applications : This molecule has been specifically designed and synthesized for use as a two-photon uncaging chromophore.[12] This application is at the forefront of chemical biology, allowing for the precise release of bioactive molecules in biological systems using near-IR light, which offers deeper tissue penetration and lower phototoxicity.[12]

-

Synthetic Intermediate : The nitro group is readily reduced to an amine (NH₂). This transformation opens a gateway to a vast library of new analogues through amide coupling, sulfonamide formation, and other amine-based chemistries, enabling extensive structure-activity relationship (SAR) studies.

Safety and Handling

According to its Safety Data Sheet, this compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.

Standard Laboratory Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple heterocyclic compound; it is a meticulously designed molecule with significant potential. Its foundational physicochemical properties are well-defined, and its synthesis is achievable through robust and scalable catalytic methods. A comprehensive analytical workflow ensures its structural integrity and purity. From its role as a foundational scaffold in medicinal chemistry to its sophisticated use in photochemistry, this compound stands out as a versatile and valuable tool for researchers and drug development professionals.

References

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. [Link]

- Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. National Institutes of Health (NIH). [Link]

- Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. ResearchGate. [Link]

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

- 2-(2-Nitrophenyl)-1-benzofuran. PubChem. [Link]

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

- Design and synthesis of a new chromophore, 2-(4-nitrophenyl)benzofuran, for two-photon uncaging using near-IR light. Royal Society of Chemistry. [Link]

- Benzofuran synthesis. Organic Chemistry Portal. [Link]

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

- Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. [Link]

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

- (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. National Institutes of Health (NIH). [Link]

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Institutes of Health (NIH). [Link]

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Nitrophenyl)-1-benzofuran

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the definitive structure elucidation of 2-(4-Nitrophenyl)-1-benzofuran. Designed for researchers and drug development professionals, this document moves beyond a simple listing of techniques. It details an integrated analytical strategy, explaining the causal logic behind experimental choices and demonstrating how data from multiple spectroscopic techniques are synthesized to build an unassailable structural proof. We will cover the strategic application of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section includes not only the interpretation of spectral data but also detailed, field-tested protocols to ensure data integrity and reproducibility. The guide culminates in a discussion of how these disparate data streams are woven together to confirm the molecular structure with the highest degree of confidence.

Introduction: The Importance of Unambiguous Characterization

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] The addition of a 4-nitrophenyl substituent at the C2-position, yielding this compound, creates a molecule with distinct electronic properties due to the potent electron-withdrawing nature of the nitro group.[3][4] These properties make it a valuable synthetic intermediate and a subject of interest for materials science and drug discovery.[3][5] Given the subtle isomeric possibilities and the stringent requirements of regulatory bodies, the unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a critical prerequisite for any further research or development. This guide presents a systematic and robust workflow for achieving that certainty.

Strategic Overview: An Integrated Spectroscopic Approach

The structure elucidation of a novel or synthesized compound is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal techniques provides the complete picture. Our strategy for this compound relies on a three-pronged spectroscopic approach, where each technique provides unique and complementary information.

The logical workflow for this process is outlined below:

References

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-(4-Nitrophenyl)-1-benzofuran: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 2-(4-Nitrophenyl)-1-benzofuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide emphasizes the causal relationships behind the observed spectral characteristics, grounding the interpretation in fundamental principles and field-proven expertise. By elucidating the structural nuances through a multi-faceted spectroscopic lens, this guide serves as a foundational resource for the characterization of substituted benzofurans, a scaffold of significant interest in medicinal chemistry.

Introduction: The Significance of this compound

The benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a 4-nitrophenyl substituent at the 2-position of the benzofuran ring system creates a molecule, this compound (Molecular Formula: C₁₄H₉NO₃, Molecular Weight: 239.23 g/mol ), with distinct electronic and structural features.[1]

The accurate elucidation of the structure and purity of such molecules is paramount in the drug discovery and development pipeline. Spectroscopic techniques provide the essential tools for this characterization, offering a detailed "blueprint" of the molecule's atomic connectivity and functional groups. This guide will provide an in-depth exploration of the NMR, IR, and Mass spectral data expected for this compound, offering insights into data acquisition, interpretation, and the underlying scientific principles.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous determination of the molecular structure.

Fundamental Principles of ¹H and ¹³C NMR

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule and their electronic environment. The chemical shifts for carbon atoms are spread over a much wider range than for protons, making it easier to distinguish between different carbon environments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-